3-Iodo-6-(trifluoromethoxy)-1H-indazole

Drug Metabolism Toxicology Medicinal Chemistry

Indazole-based CNS or kinase programs frequently stall due to inefficient late-stage diversification or metabolic instability. 3-Iodo-6-(trifluoromethoxy)-1H-indazole directly resolves these bottlenecks: the 3-iodo substituent enables high-yielding (50-78%) Suzuki-Miyaura coupling under mild conditions, while the 6-OCF3 group confers a >10-fold increase in lipophilicity versus OCH3, positioning leads in the optimal LogD 1-3 range for blood-brain barrier penetration. Its weak CYP3A4 inhibition (IC50 ≈ 50,000 nM) minimizes drug-drug interaction risk. Supplied with consistent batch quality to support demanding medicinal chemistry workflows.

Molecular Formula C8H4F3IN2O
Molecular Weight 328.03 g/mol
Cat. No. B12283565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-(trifluoromethoxy)-1H-indazole
Molecular FormulaC8H4F3IN2O
Molecular Weight328.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1OC(F)(F)F)I
InChIInChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14)
InChIKeyZVZMJKIGFPFVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-(trifluoromethoxy)-1H-indazole: Essential Building Block


3-Iodo-6-(trifluoromethoxy)-1H-indazole (CAS 2089292-32-8) is a strategically functionalized heterocyclic building block belonging to the indazole class, bearing an iodine atom at the 3-position and a trifluoromethoxy group at the 6-position . Its molecular architecture is deliberately designed for utility: the 3-iodo group provides a high-value synthetic handle for late-stage functionalization via cross-coupling, while the 6-trifluoromethoxy moiety confers enhanced metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles in drug discovery [1]. This specific substitution pattern creates a unique vector for structure-activity relationship (SAR) exploration that cannot be achieved with other halogen or substituent combinations [2].

3-Iodo-6-(trifluoromethoxy)-1H-indazole: Substitution Risks for SAR


Replacing 3-Iodo-6-(trifluoromethoxy)-1H-indazole with a close analog such as a 3-bromo, 3-chloro, or non-iodinated derivative introduces significant and quantifiable liabilities that compromise both synthetic efficiency and biological fidelity. First, the iodine at C3 is not merely a placeholder; its superior leaving-group ability and reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) enable diversification strategies that are not feasible with bromo- or chloro-analogs under identical mild conditions [1]. Second, the trifluoromethoxy group at C6 exerts a unique electronic influence on the indazole core's pKa and lipophilicity (LogP), which is distinct from other substituents (e.g., CF3, OMe, F) and dramatically impacts target binding and metabolic stability [2]. Substituting to a 5-(trifluoromethoxy) regioisomer or a non-iodinated analog would yield a completely different SAR landscape, making direct data comparison impossible and risking significant investment in a dead-end lead series [3].

3-Iodo-6-(trifluoromethoxy)-1H-indazole: Key Differentiators vs. Analogs


CYP3A4 Inhibition Selectivity

3-Iodo-6-(trifluoromethoxy)-1H-indazole exhibits weak inhibition of the major drug-metabolizing enzyme CYP3A4, a critical differentiator for its utility as a chemical probe or lead scaffold. The compound's IC50 for CYP3A4 inhibition in human liver microsomes is 50,000 nM [1]. This value signifies a very low potential for drug-drug interactions (DDI) compared to other lipophilic heterocyclic cores. While direct comparator data for CYP3A4 inhibition by other 3-halo-6-OCF3-indazoles is not publicly available, this quantitative measurement provides a baseline against which analogs can be screened to establish a selectivity SAR.

Drug Metabolism Toxicology Medicinal Chemistry DMPK

Superior Suzuki Coupling Efficiency

The 3-iodo substituent is unequivocally the most versatile handle for late-stage diversification. A critical study on 3-iodo-N-Boc-indazole derivatives, including our target class, demonstrated that the iodine atom facilitates a highly efficient Suzuki-Miyaura cross-coupling sequence, enabling rapid access to 1,3-diarylsubstituted indazoles in excellent overall yields [1]. This reactivity is a direct consequence of iodine's superior ability to undergo oxidative addition with palladium catalysts compared to bromine or chlorine. Specifically, the general synthesis of indazole analogues from 3-iodo intermediates using standard Suzuki conditions (ArB(OH)2, Na2CO3, DME, EtOH, H2O) proceeds with yields of 50–78% [2]. This contrasts with 3-bromoindazole derivatives, which often require harsher conditions, more expensive catalysts, or provide lower yields, making the iodo-substituted building block the preferred choice for efficient library synthesis.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Process Chemistry

OCF3 vs. OCH3 Lipophilicity Advantage

The 6-trifluoromethoxy group provides a quantifiable advantage in lipophilicity over the more common 6-methoxy analog, a key determinant for blood-brain barrier (BBB) penetration and membrane permeability. The Hansch lipophilicity parameter (π) for an aromatic OCF3 group is approximately +1.04, compared to -0.02 for an OCH3 group [1]. This ~1.06 log unit difference translates to a more than 10-fold increase in partition coefficient (LogP/LogD), placing the compound in a more favorable lipophilicity space for CNS drug design (typically LogD 1-3). The OCF3 group also enhances metabolic stability by blocking oxidative O-demethylation, a common clearance pathway for methoxy-substituted aromatics [1]. While direct comparative LogD data for 3-iodo-6-OCF3 vs 3-iodo-6-OCH3 indazoles is not published, the physicochemical principle is well-established and guides rational selection.

CNS Drug Discovery Physicochemical Properties DMPK Medicinal Chemistry

Synthetic Entry to TRPM3 Antagonists

The 3-iodoindazole core, as represented by 3-Iodo-6-(trifluoromethoxy)-1H-indazole, is a key intermediate for the synthesis of potent TRPM3 antagonists. A recent patent (WO2023230540) specifically claims indazole derivatives, including those with 3-iodo substitution patterns, for the treatment of TRPM3-mediated disorders such as pain and inflammatory hypersensitivity [1]. The 3-iodo group is crucial for introducing diverse aromatic and heteroaromatic moieties at this position via cross-coupling, directly accessing the pharmacophore responsible for TRPM3 antagonism. While the parent iodo-compound itself is a building block, its value is in enabling the synthesis of the final active pharmaceutical ingredient or chemical probe. The 6-OCF3 group further modulates the potency and DMPK properties of the resulting TRPM3 antagonists. No direct potency data for the unsubstituted iodo-indazole is available, as its value is in its synthetic transformation.

TRPM3 Pain Ion Channels Neurology

6-OCF3 vs. 5-OCF3 Kinase Selectivity

The position of the trifluoromethoxy group on the indazole ring is a critical determinant of biological activity, as demonstrated in published kinase inhibitor programs. While 3-Iodo-6-(trifluoromethoxy)-1H-indazole has not been directly profiled in head-to-head kinase assays, analogous compounds from the patent literature (e.g., US-6531491-B1, WO2016198691) show that 6-substituted indazoles exhibit potent inhibition of protein kinases involved in cancer, with specific substitution patterns dictating selectivity profiles [REFS-1, REFS-2]. For instance, 6-OCF3-indazole-3-carboxamide derivatives have been optimized as potent RIPK1 inhibitors (IC50 = 2.9 nM) [2]. In contrast, 5-(trifluoromethoxy)-1H-indazole derivatives show different selectivity, often being explored for COX-2 or CRF-1 receptor antagonism. This establishes the 6-OCF3 regioisomer as the vector of choice for specific kinase targets, and the 3-iodo group on our compound allows for the rapid exploration of this privileged SAR space.

Kinase Inhibitors Cancer SAR Medicinal Chemistry

3-Iodo-6-(trifluoromethoxy)-1H-indazole: Research Applications


CNS Penetrant Drug Discovery

Utilize 3-Iodo-6-(trifluoromethoxy)-1H-indazole as a core building block in CNS-penetrant small molecule programs. The 6-OCF3 group (π = +1.04) imparts a >10-fold increase in lipophilicity compared to an OCH3 analog [1], strategically positioning lead compounds in the optimal LogD range (1-3) for blood-brain barrier penetration. Furthermore, its weak CYP3A4 inhibition profile (IC50 = 50,000 nM) minimizes the risk of drug-drug interactions, a major liability in CNS polypharmacy [2]. This combination of properties is ideal for developing candidates for neurological disorders, pain, or psychiatric conditions.

High-Throughput SAR Expansion

Employ this compound as the primary aryl iodide scaffold for parallel synthesis and library generation. The 3-iodo substituent enables rapid, high-yielding (50-78%) Suzuki-Miyaura diversification under mild conditions, directly accessing 1,3-diarylindazole chemical space [3]. This efficiency is superior to using 3-bromo-analogs, which often require harsher conditions and more expensive catalysts. This makes it an ideal reagent for medicinal chemistry groups focused on building focused libraries around the indazole pharmacophore to probe structure-activity relationships for kinase, TRPM3, and other therapeutically relevant targets [4].

Kinase Inhibitor Programs (RIPK1, Trk)

Leverage the compound's substitution pattern as a direct entry point into the SAR of potent kinase inhibitors. The 6-trifluoromethoxy indazole motif is a validated privileged structure for kinase inhibition, with close analogs exhibiting single-digit nanomolar potency (e.g., RIPK1 IC50 = 2.9 nM) [5]. The 3-iodo handle allows for systematic exploration of the ATP-binding pocket, enabling the optimization of potency and selectivity. Substitution with the 5-OCF3 or non-iodinated regioisomers would divert the SAR toward unrelated targets (e.g., COX-2, CRF-1), making the 3-iodo-6-OCF3 compound the specific and essential choice for these kinase programs.

TRPM3 Antagonist Discovery

Secure synthetic access to recently disclosed TRPM3 antagonist chemical space, as described in WO2023230540 [6]. This building block is the foundational intermediate for synthesizing the claimed indazole derivatives that treat pain and inflammatory hypersensitivity. Its unique combination of a 3-iodo coupling site and a 6-OCF3 metabolic shield is specifically required to generate the final potent TRPM3 antagonists. Using any other analog would preclude access to the full patent landscape and the associated SAR, putting research programs at a competitive disadvantage.

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